S3QEL-2

Description

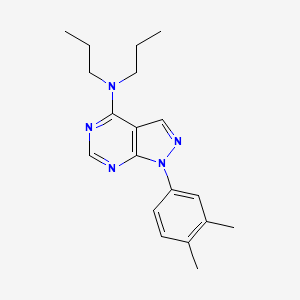

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5/c1-5-9-23(10-6-2)18-17-12-22-24(19(17)21-13-20-18)16-8-7-14(3)15(4)11-16/h7-8,11-13H,5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIAJZSCNPODRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S3QEL-2: A Selective Inhibitor of Mitochondrial ROS Production at Complex III

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

S3QEL-2 is a potent and selective small-molecule inhibitor of mitochondrial reactive oxygen species (ROS) production at the outer ubiquinone-binding site (Qo) of Complex III (also known as site IIIQo) in the electron transport chain.[1][2][3] Unlike classical Complex III inhibitors such as antimycin A or myxothiazol, this compound effectively suppresses superoxide generation without significantly impairing oxidative phosphorylation or the overall electron flux, making it an invaluable tool for dissecting the specific roles of site IIIQo-derived ROS in cellular signaling and pathophysiology.[1][4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on key signaling pathways.

Core Mechanism and Selectivity

This compound acts as a suppressor of superoxide production specifically from site IIIQo.[1][6] This site is a major contributor to mitochondrial ROS production, releasing superoxide into both the mitochondrial intermembrane space and the matrix.[5] The selectivity of this compound is a key feature, as it allows for the targeted investigation of site IIIQo-derived ROS without the confounding effects of disrupting cellular energy metabolism.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

| Parameter | Value | Reference |

| Target | Superoxide production from mitochondrial respiratory complex III, site IIIQo | [1] |

| IC50 | 1.7 µM | [2][3][4] |

| Chemical Name | 1-(3,4-Dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1] |

| Appearance | White to beige powder | [1] |

| Solubility | DMSO: 5 mg/mL, clear | [1] |

| Storage Temperature | -20°C | [1] |

Table 1: Physicochemical and Pharmacological Properties of this compound

| Cell Line/System | Effect of this compound | Concentration | Reference |

| HEK-293 cells | Inhibition of hypoxia-induced HIF-1α accumulation | 10x and 20x IC50 | [5][7] |

| INS-1 insulinoma cells | Protection against tunicamycin-induced caspase 3/7 activation | 10 µM | [5][7] |

| INS-1 insulinoma cells | Reduction of total cellular ROS during ER stress | 0 - 30 µM | [5][7] |

| Isolated rat pancreatic islets | Enhanced viability of total and insulin-positive β-cells | 30 µM | [5][7] |

| Isolated rat pancreatic islets | Improved glucose-stimulated insulin secretion | 30 µM | [5][7] |

Table 2: Cellular Effects of this compound

Signaling Pathways Modulated by this compound

This compound has been demonstrated to modulate several critical signaling pathways by selectively inhibiting mitochondrial ROS production from Complex III.

Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α) Signaling

Mitochondrial ROS, particularly from Complex III, are known to stabilize HIF-1α under hypoxic conditions. This compound, by reducing this specific pool of ROS, can attenuate the hypoxic response.

Caption: this compound inhibits HIF-1α stabilization by reducing mitochondrial ROS.

Attenuation of JNK-Mediated Apoptotic Signaling

Endoplasmic reticulum (ER) stress can lead to mitochondrial ROS production, which in turn activates the JNK signaling pathway, culminating in apoptosis. This compound can mitigate this process.

Caption: this compound protects against ER stress-induced apoptosis via JNK.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

Measurement of Cellular ROS Production in INS-1 Cells

This protocol describes the use of a fluorescent probe to measure total cellular ROS levels in response to an ER stressor and this compound treatment.

Caption: Workflow for measuring cellular ROS in INS-1 cells.

Detailed Steps:

-

Cell Seeding: Seed INS-1 cells in 5 µL of growth medium at a density of 2250 cells per well in 1536-well assay plates.

-

Incubation: Incubate the plates for 24 hours.

-

Staining: Stain the cells by incubating with 8.1 µM Hoechst 33342 (for DNA content) and 5 µM 6-carboxy-2′,7′-dichlorodihydrofluorescein diacetate, di(acetoxymethyl ester) (carboxy-H2DCFDA-AM) for 30 minutes.

-

Washing: Gently wash the cells three times.

-

Treatment: Incubate the cells for 6 hours with 1 µg/mL tunicamycin and varying concentrations of this compound (0, 3, 10, or 30 µM), all with a final DMSO concentration of 0.5% v/v.

-

Measurement: Measure the fluorescence to determine ROS levels and normalize to DNA content.

Assessment of Hypoxia-Induced HIF-1α Accumulation in HEK-293 Cells

This protocol outlines the procedure to evaluate the effect of this compound on the stabilization of HIF-1α protein during a hypoxic challenge.

Caption: Workflow for assessing HIF-1α accumulation.

Detailed Steps:

-

Cell Seeding: Seed HEK-293 cells at a density of 15,000 cells per well and incubate for 48 hours in standard culture medium.

-

Media Pre-equilibration: Pre-equilibrate fresh medium overnight at either 1% O2 or atmospheric O2.

-

Compound Preparation: Pre-equilibrate S3QELs (at 10x and 20x their IC50 against site IIIQo superoxide production) or control compounds (e.g., 2 µM myxothiazol) for 1 hour in the pre-equilibrated media.

-

Treatment and Hypoxic Challenge: Replace the cell culture medium with the compound-containing media and expose the cells to 1% O2 for 3.5 hours.

-

Analysis: Lyse the cells and determine HIF-1α protein levels using standard methods such as Western blotting or ELISA.

Pancreatic Islet Viability and Function Assay

This protocol describes how to assess the impact of this compound on the viability and insulin secretion of isolated pancreatic islets.

Caption: Workflow for islet viability and function assays.

Detailed Steps:

-

Islet Culture: Culture whole isolated rat pancreatic islets in a 6-well plate for 48 hours at 37°C with 5% CO2 in the presence of DMSO, 30 µM EUK-134 (a ROS scavenger control), or 30 µM this compound.

-

Viability Assessment:

-

Dissociate the islets into single cells by incubation with 0.05% (w/v) trypsin and EDTA for 5 minutes at 4°C.

-

Resuspend the cells in culture medium containing the respective compounds or DMSO.

-

Determine the viability of insulin-expressing (β-cells) and non-expressing cells by flow cytometry using appropriate markers.

-

-

Function Assessment (Glucose-Stimulated Insulin Secretion - GSIS):

-

Perform a standard GSIS assay on the cultured islets to measure insulin secretion in response to low and high glucose concentrations.

-

Conclusion

This compound is a highly selective and potent tool for the study of mitochondrial ROS signaling originating from Complex III. Its ability to uncouple superoxide production from oxidative phosphorylation provides a unique advantage for elucidating the precise roles of site IIIQo-derived ROS in various cellular processes, including hypoxic signaling and stress-induced apoptosis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations.

References

- 1. Suppressors of superoxide production from mitochondrial complex III. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]

- 2. Suppressors of superoxide production from mitochondrial complex III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Microwell culture platform maintains viability and mass of human pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A practical and robust method to evaluate metabolic fluxes in primary pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Foundational Research on S3QEL-2 and Mitochondrial Complex III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on S3QEL-2, a selective suppressor of superoxide production from mitochondrial complex III. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction to Mitochondrial Complex III and this compound

Mitochondrial Complex III, also known as ubiquinol-cytochrome c reductase, is a critical component of the electron transport chain. It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane, which contributes to the generation of ATP. A byproduct of this electron transfer at the outer ubiquinone-binding site (Qo) of complex III is the production of superoxide, a reactive oxygen species (ROS).[1][2] This ROS production is implicated in a variety of cellular signaling pathways and pathological conditions.[1][3][4]

This compound is a small molecule identified through high-throughput screening as a potent and selective suppressor of superoxide production specifically from the Qo site of complex III.[5][6] Crucially, this compound achieves this without inhibiting the normal electron flow through the complex or affecting oxidative phosphorylation.[3][5][6][7] This specificity makes this compound and its analogs invaluable tools for investigating the precise roles of complex III-derived ROS in cellular physiology and disease.[1][8]

Mechanism of Action of this compound

This compound selectively suppresses the generation of superoxide at the IIIQo site of complex III.[3][5] Unlike conventional complex III inhibitors like myxothiazol, which block electron transport, S3QELs uncouple superoxide production from the main electron transfer pathway.[3] This allows for the targeted investigation of ROS signaling without the confounding effects of metabolic disruption.[3] The S3QEL compounds, including this compound, were identified from a screen of 635,000 small molecules for their ability to suppress hydrogen peroxide (a dismutation product of superoxide) production from isolated mitochondria.[3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of S3QEL compounds.

Table 1: Inhibitory Concentration (IC50) of S3QEL Compounds against Site IIIQo Superoxide Production

| Compound | Mean IC50 (µM) |

| S3QEL-1 | 0.75 |

| This compound | 1.7 |

| S3QEL-3 | 0.35 |

Data sourced from Orr et al., 2015.[3][4]

Table 2: Effect of S3QELs on Hydrogen Peroxide (H₂O₂) Production by Isolated Mitochondria under Different Substrate Conditions

| Condition | S3QEL-1 (% decrease) | This compound (% decrease) | S3QEL-3 (% decrease) |

| Succinate | ~16% | ~16% | ~16% |

| Succinate + Rotenone | ~43% | ~43% | ~43% |

| Glutamate + Malate | ~25% | ~25% | ~25% |

Data represents the average suppression of H₂O₂ production. Sourced from Orr et al., 2015.[3]

Key Signaling Pathways Modulated by this compound

a) Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

Superoxide produced by complex III is known to be involved in the stabilization of HIF-1α under hypoxic conditions. S3QEL compounds have been shown to inhibit the accumulation of HIF-1α during hypoxia, demonstrating the direct link between complex III ROS and this signaling pathway.[3][7]

b) Endoplasmic Reticulum (ER) Stress and JNK Signaling

In models of ER stress, S3QELs have been shown to be protective by reducing cellular ROS levels and subsequent activation of caspase 3/7, which is mediated by the JNK pathway.[3]

Detailed Experimental Protocols

a) Measurement of Mitochondrial Hydrogen Peroxide Production

This protocol is based on the Amplex UltraRed assay used in the initial screening for S3QELs.[3]

Materials:

-

Isolated mitochondria

-

Amplex UltraRed reagent

-

Horseradish peroxidase (HRP)

-

Superoxide dismutase (SOD)

-

Respiratory substrates (e.g., succinate, glutamate, malate)

-

Inhibitors (e.g., rotenone, antimycin A)

-

This compound

-

Assay Buffer (e.g., MAS buffer)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, Amplex UltraRed, HRP, and SOD in each well of a 96-well plate.

-

Add the desired respiratory substrates to energize the mitochondria.

-

Add isolated mitochondria to each well to initiate the reaction.

-

To measure superoxide from site IIIQo, add rotenone to inhibit complex I.

-

Add this compound at various concentrations to test its effect. A DMSO vehicle control should be included.

-

Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm over time.

-

The rate of H₂O₂ production is proportional to the change in fluorescence.

b) Spectrophotometric Assay for Complex III Activity

This protocol measures the reduction of cytochrome c, which is catalyzed by complex III.[2][10]

Materials:

-

Isolated mitochondria or cell lysates

-

Reduced coenzyme Q (e.g., decylubiquinol) as a substrate

-

Oxidized cytochrome c

-

Assay buffer

-

Inhibitors: Antimycin A (specific for Complex III)

-

Spectrophotometer

Procedure:

-

Prepare the assay buffer containing oxidized cytochrome c.

-

Add the mitochondrial sample to the cuvette.

-

Initiate the reaction by adding the reduced coenzyme Q substrate.

-

Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

To determine the specific activity of complex III, perform a parallel assay in the presence of antimycin A.

-

The complex III activity is the antimycin A-sensitive rate of cytochrome c reduction.

c) Assessment of HIF-1α Levels

This protocol describes the general steps for measuring HIF-1α protein levels in cell culture experiments.[3]

Materials:

-

HEK-293 cells or other suitable cell line

-

Cell culture medium

-

Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂)

-

This compound or other test compounds

-

Lysis buffer

-

Reagents for Western blotting (SDS-PAGE gels, antibodies against HIF-1α and a loading control)

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with this compound or vehicle control for a specified time.

-

Expose the cells to hypoxic conditions (e.g., 1% O₂) or a chemical inducer for a defined period (e.g., 3.5 hours).[3]

-

Harvest the cells and prepare whole-cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for HIF-1α.

-

Use a suitable secondary antibody and detection system to visualize the protein bands.

-

Normalize the HIF-1α signal to a loading control (e.g., β-actin).

Conclusion

This compound and related compounds represent a significant advancement in the study of mitochondrial biology. By selectively suppressing superoxide production from complex III without disrupting energy metabolism, these molecules provide an unprecedented opportunity to dissect the specific roles of site IIIQo-derived ROS in a wide array of cellular processes, from signaling pathways like HIF-1α activation to the pathogenesis of diseases involving oxidative stress.[1][3][8] This technical guide provides the foundational knowledge for researchers to effectively utilize this compound in their investigations into the intricate world of mitochondrial redox signaling.

References

- 1. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Complex III Activity Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 3. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. S3QEL 2 | CAS 890888-12-7 | S3QEL2 | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content.protocols.io [content.protocols.io]

An In-depth Technical Guide to the Cell Permeability of S3QEL-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability of S3QEL-2, a potent and selective suppressor of superoxide production from site IIIQo of mitochondrial complex III.[1][2] While direct quantitative permeability data for this compound is not extensively published, its biological activity in a variety of cell-based and in vivo models unequivocally demonstrates its ability to cross cellular membranes. This document summarizes the available qualitative evidence, outlines relevant experimental protocols for permeability assessment, and illustrates the key signaling pathways influenced by this molecule.

Evidence for Cell Permeability

This compound has been consistently described as a cell-permeant molecule in multiple studies.[3][4] Its effects have been documented in various cell lines, including human embryonic kidney (HEK-293) cells, rat insulinoma (INS-1) cells, and cardiomyocyte (H9c2) cells, as well as in whole organisms like Drosophila and mice.[3][5][6] The observed modulation of intracellular signaling pathways, such as the inhibition of HIF-1α accumulation and the attenuation of ROS-induced cell stress, serves as strong indirect evidence of its ability to penetrate the cell membrane and reach its mitochondrial target.[2][3]

For instance, this compound has been shown to protect pancreatic β-cells from oxidative stress-induced apoptosis and enhance their survival and function.[2][3] Furthermore, in animal models, administration of S3QELs has been demonstrated to protect against diet-induced intestinal barrier dysfunction.[5] These biological outcomes would not be possible if the compound were not cell permeable.

Quantitative Permeability Data

To date, specific quantitative cell permeability data for this compound, such as apparent permeability coefficients (Papp) from standardized assays, have not been detailed in the reviewed literature. The following table is provided as a template for researchers to populate as such data becomes available.

| Assay Type | Cell Line/Membrane | Direction | Papp (10-6 cm/s) | Efflux Ratio | Reference Compound | Reference Papp (10-6 cm/s) |

| Caco-2 | Caco-2 | A to B | Data not available | Data not available | Atenolol | Typically low |

| Caco-2 | Caco-2 | B to A | Data not available | Propranolol | Typically high | |

| PAMPA | Artificial Membrane | Data not available | N/A |

Key Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the selective suppression of superoxide (O2•−) production at the Qo site of mitochondrial complex III. This intervention has significant downstream consequences on cellular signaling, particularly in pathways sensitive to reactive oxygen species (ROS).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S3QEL 2 | CAS 890888-12-7 | S3QEL2 | Tocris Bioscience [tocris.com]

- 5. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

S3QEL-2: A Precision Tool for Modulating Mitochondrial Bioenergetics by Selectively Suppressing Complex III Superoxide Production

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mitochondrial reactive oxygen species (ROS) are increasingly recognized as critical signaling molecules in a myriad of cellular processes, extending beyond their traditionally understood role in oxidative damage. The ability to precisely dissect the contribution of specific ROS-generating sites within the mitochondrial electron transport chain (ETC) is paramount for advancing our understanding of redox biology and developing targeted therapeutics. S3QEL-2 has emerged as a potent and selective small-molecule suppressor of superoxide production from site IIIQo of mitochondrial complex III. A key feature of this compound is its ability to decouple ROS generation from oxidative phosphorylation, leaving normal electron flux and ATP synthesis unaffected.[1][2][3][4] This technical guide provides an in-depth overview of this compound's effect on mitochondrial bioenergetics, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental application.

Core Mechanism of Action: Selective Inhibition of Site IIIQo Superoxide Leak

This compound potently and selectively suppresses the production of superoxide at the Qo site of complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain.[3][4][5] This selectivity is crucial as it allows for the investigation of signaling pathways specifically mediated by complex III-derived ROS, without the confounding effects of inhibiting overall mitochondrial respiration.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity.

| Parameter | Value | Species/System | Notes | Reference |

| IC50 for Site IIIQo Superoxide Production | 1.7 µM | Isolated Rat Skeletal Muscle Mitochondria | This is the concentration at which this compound inhibits 50% of superoxide production from site IIIQo. | [3][4][5][6] |

| Effect on Oxidative Phosphorylation | No significant effect | Isolated Mitochondria and various cell lines | This compound does not inhibit normal electron flux or cellular oxidative phosphorylation. | [2][3][4][5] |

| Effect on Mitochondrial Membrane Potential (ΔΨm) | No impairment | Isolated Mitochondria | This compound does not disrupt the mitochondrial membrane potential, a key indicator of mitochondrial health. | [1] |

Signaling Pathway Modulation: The HIF-1α Axis

One of the well-documented downstream effects of this compound is the suppression of hypoxia-inducible factor 1-alpha (HIF-1α) accumulation.[3][4][5] This highlights the role of mitochondrial ROS from complex III as a signaling molecule in cellular oxygen sensing pathways.

References

- 1. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, CAS 890888-12-7 (HY-110282-10.1) | Szabo-Scandic [szabo-scandic.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Preliminary Investigation of S3QEL-2 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. Emerging evidence points to mitochondrial dysfunction, specifically the overproduction of reactive oxygen species (ROS), as a key driver of the inflammatory cascade within the central nervous system (CNS). Astrocytes, the most abundant glial cells in the CNS, have been identified as a primary source of this detrimental ROS. This technical guide provides an in-depth overview of the preliminary investigation of S3QEL-2, a novel small molecule designed to selectively suppress superoxide production from mitochondrial complex III (CIII). By targeting a key source of oxidative stress, this compound presents a promising therapeutic strategy to mitigate neuroinflammation and its devastating consequences. This document details the mechanism of action of this compound, summarizes key quantitative findings, outlines relevant experimental protocols, and visualizes the implicated signaling pathways.

Introduction to Neuroinflammation and the Role of Mitochondrial ROS

Neuroinflammation is a complex biological response of the CNS to various insults, including infection, trauma, and protein aggregation. While acute inflammation is a protective mechanism, chronic neuroinflammation contributes to neuronal damage and the progression of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and frontotemporal dementia.[1]

Mitochondria, the primary energy producers in cells, are also a major source of ROS. Under pathological conditions, the mitochondrial electron transport chain can leak electrons, leading to the formation of superoxide radicals. Mitochondrial complex III (CIII) is a significant site of this superoxide production.[2] Recent studies have highlighted that astrocytes, in response to disease-related stimuli, exhibit a dramatic increase in CIII-ROS production.[1][3] This astrocytic ROS can then trigger a cascade of inflammatory signaling, contributing to neuronal damage and cognitive decline.[1]

S3QELs ("sequels") are a class of small molecules that have been identified as potent and selective suppressors of superoxide production at the Qo site of mitochondrial complex III.[2][4] this compound is a prominent member of this class and has shown significant promise in preclinical models of neuroinflammation and dementia.[1]

Mechanism of Action of this compound

This compound exerts its anti-neuroinflammatory effects by specifically targeting and inhibiting the production of superoxide from mitochondrial complex III. Unlike general antioxidants, this compound does not scavenge existing ROS but rather prevents its formation at a key source, offering a more targeted and potentially less disruptive therapeutic approach.[2] The primary mechanism involves the suppression of electron leakage at the Qo site of complex III, without impairing the overall process of oxidative phosphorylation and ATP production.[4]

The significance of this targeted action lies in the emerging understanding that astrocytic CIII-ROS is a critical initiator of neuroinflammatory signaling. By quelling this initial burst of oxidative stress, this compound can prevent the activation of downstream inflammatory pathways.

Signaling Pathways in Neuroinflammation Modulated by this compound

The overproduction of mitochondrial ROS in astrocytes activates several downstream signaling pathways that are central to the neuroinflammatory response. Evidence suggests that CIII-ROS production in astrocytes is dependent on NF-κB and leads to the activation of STAT3, a key transcription factor for inflammatory genes.[3] this compound, by inhibiting CIII-ROS, is proposed to dampen the activation of these pro-inflammatory pathways.

Proposed Signaling Pathway of this compound in Mitigating Astrocyte-Mediated Neuroinflammation

The following diagram illustrates the proposed signaling cascade, from the initial disease-related stimuli to the downstream inflammatory response, and how this compound intervenes in this process.

Experimental Workflow for Investigating this compound's Effects

The following diagram outlines a typical experimental workflow to assess the efficacy of this compound in a preclinical setting.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from preliminary studies on this compound and related compounds.

| Compound | Assay | System | IC50 | Reference |

| This compound | Site IIIQo Superoxide Production | Isolated Muscle Mitochondria | 1.7 µM | [4] |

| Experiment | Cell Line/Model | Treatment | Key Findings | Reference |

| Caspase 3/7 Activation | INS1 Insulinoma Cells | Tunicamycin + 10 µM S3QELs | Significant protection against apoptosis | [4] |

| Total ROS Levels | INS1 Cells | Tunicamycin + this compound (0-30 µM) | Dose-dependent decrease in cellular ROS | [4] |

| HIF-1α Accumulation | HEK-293 Cells | Hypoxia + S3QELs | Inhibition of HIF-1α accumulation | [4] |

| Neuroinflammation | Frontotemporal Dementia Mouse Model | S3QEL compound | Reduced astrocyte activation and inflammatory gene expression | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Measurement of Mitochondrial Hydrogen Peroxide Production (Amplex® UltraRed Assay)

This protocol is adapted for measuring H2O2 production from isolated mitochondria.

-

Reagents:

-

Amplex® UltraRed reagent (10 mM stock in DMSO)

-

Horseradish peroxidase (HRP) (10 U/mL stock)

-

Superoxide dismutase (SOD) (5000 U/mL stock)

-

Assay Buffer (e.g., KHEB: 120 mM KCl, 5 mM HEPES, 5 mM KH2PO4, 2.5 mM MgCl2, 1 mM EGTA, 0.3% (w/v) BSA, pH 7.2)

-

Mitochondrial substrates (e.g., succinate, glutamate/malate)

-

This compound (stock solution in DMSO)

-

Isolated mitochondria (0.2-0.5 mg/mL)

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well black microplate containing assay buffer, Amplex® UltraRed (final concentration 10 µM), HRP (final concentration 1 U/mL), and SOD (final concentration 25 U/mL).

-

Add isolated mitochondria to each well.

-

Add this compound or vehicle (DMSO) to the respective wells.

-

Initiate the reaction by adding the mitochondrial substrate.

-

Measure the fluorescence kinetically using a microplate reader with excitation at 540-560 nm and emission at 590 nm.

-

Calculate the rate of H2O2 production by comparing the fluorescence change over time to a standard curve generated with known concentrations of H2O2.

-

Caspase-3/7 Activity Assay

This protocol outlines a method for measuring caspase-3/7 activity in cell culture as an indicator of apoptosis.

-

Reagents:

-

Caspase-Glo® 3/7 Assay Reagent (or similar, containing a luminogenic caspase-3/7 substrate)

-

Cell culture medium

-

Cells of interest (e.g., primary astrocytes, neuronal cell lines)

-

Inducing agent (e.g., staurosporine, tunicamycin)

-

This compound (stock solution in DMSO)

-

-

Procedure:

-

Seed cells in a 96-well white-walled microplate and allow them to adhere overnight.

-

Treat the cells with the inducing agent in the presence or absence of various concentrations of this compound or vehicle control.

-

Incubate for the desired period (e.g., 4-24 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the results to a control group to determine the percentage of caspase-3/7 inhibition.

-

Conclusion and Future Directions

The preliminary investigation of this compound has provided compelling evidence for its potential as a novel therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its targeted mechanism of action, specifically the inhibition of astrocytic mitochondrial complex III ROS production, represents a significant advancement over broad-spectrum antioxidants. The data gathered to date demonstrates its ability to mitigate key pathological features of neuroinflammation in both in vitro and in vivo models.

Future research should focus on a more detailed elucidation of the downstream signaling pathways affected by this compound in different CNS cell types. Investigating the long-term efficacy and safety of this compound in various animal models of neurodegeneration will be crucial for its translation to the clinic. Furthermore, the development of biomarkers to monitor the in vivo activity of this compound would be highly beneficial for future clinical trials. The continued exploration of this compound and other selective mitochondrial ROS suppressors holds great promise for the development of a new generation of disease-modifying therapies for a range of devastating neurological disorders.

References

- 1. Astrocytic Complex III ROS Amplifies Detrimental Neuroimmune Signaling and Dementia-related Pathogenesis | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]

- 2. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]

S3QEL-2: A Technical Guide for Investigating Mitochondrial ROS Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of S3QEL-2, a selective suppressor of mitochondrial complex III-derived reactive oxygen species (ROS), and its application in the study of ROS signaling pathways. This document outlines the core mechanism of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a cell-permeable small molecule that potently and selectively suppresses superoxide production from the Qo site of mitochondrial complex III (site IIIQo)[1][2][3]. Crucially, this compound achieves this without inhibiting normal electron flow or cellular oxidative phosphorylation, making it a valuable tool to dissect the specific roles of mitochondrial ROS in cellular signaling, distinct from metabolic disruption[2][3]. This specificity allows researchers to investigate the direct consequences of attenuating a major source of cellular ROS, providing insights into a variety of physiological and pathological processes.

Mechanism of Action

This compound acts as a suppressor of site IIIQo electron leak. The Q cycle in complex III is a major site of superoxide production, where electrons can prematurely leak to molecular oxygen, forming superoxide radicals. This compound is thought to interact with complex III in a manner that prevents this electron leakage without impeding the normal transfer of electrons to cytochrome c. This selective action is a significant advantage over general antioxidants or inhibitors of the electron transport chain, which can have broad, confounding effects on cellular metabolism[4].

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its observed effects in various experimental models.

| Parameter | Value | Cell/System | Reference |

| IC50 (Site IIIQo Superoxide Production) | 1.7 µM | Isolated Mitochondria | [5][6] |

| This compound Concentration for HIF-1α Inhibition | 10x and 20x IC50 | HEK-293 cells | [1] |

| This compound Concentration for Reporter Assay | 33 µM | HEK-293T cells | [1] |

| This compound Concentration for Caspase 3/7 Assay | 10 µM | INS1 insulinoma cells | [1] |

| This compound Concentration for Cellular ROS Measurement | 0 - 30 µM | INS1 insulinoma cells | [1] |

| This compound Concentration for Islet Viability and Function | 30 µM | Primary rat islets | [1] |

Key Signaling Pathways Investigated with this compound

This compound is a powerful tool for elucidating the role of mitochondrial ROS in a variety of signaling cascades.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling

Mitochondrial ROS are known to stabilize HIF-1α under hypoxic conditions. This compound has been shown to inhibit the accumulation of HIF-1α during hypoxia, demonstrating the critical role of site IIIQo-derived ROS in this process[1][2][7]. This allows for the specific investigation of ROS-dependent HIF-1α activation.

c-Jun N-terminal Kinase (JNK) Pathway

Endoplasmic reticulum (ER) stress can lead to mitochondrial ROS production and subsequent activation of the JNK signaling pathway, a key regulator of apoptosis. This compound has been demonstrated to protect against ER stress-induced apoptosis by mitigating the increase in cellular ROS and subsequent JNK-mediated cell stress[1][2].

p62-Keap1-Nrf2 Antioxidant Response Pathway

The p62-Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Oxidative stress, including that originating from mitochondria, can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes[8][9][10][11]. Although direct studies are limited, this compound can be employed to investigate the specific contribution of complex III-derived ROS to the activation of this protective pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Preparation and Handling of this compound

-

Solubility: this compound is soluble in DMF (10 mg/mL) and slightly soluble in DMSO[3].

-

Stock Solution Preparation: Prepare a concentrated stock solution in a suitable solvent (e.g., 10 mM in DMSO). Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years to avoid repeated freeze-thaw cycles[2][3].

-

Working Solution: Dilute the stock solution in the appropriate cell culture medium or experimental buffer to the desired final concentration immediately before use. Ensure the final solvent concentration is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically <0.5% v/v DMSO).

In Vitro Assay for HIF-1α Accumulation

This protocol is adapted from studies on HEK-293 cells[1].

-

Cell Culture: Seed HEK-293 cells at a density of 15,000 cells per well in a multi-well plate and incubate for 48 hours in standard culture medium.

-

Hypoxia Pre-equilibration: Pre-equilibrate fresh culture medium overnight in a hypoxic incubator set to 1% O2.

-

Compound Preparation: Prepare working solutions of this compound (at 10x and 20x the IC50 of 1.7 µM, i.e., 17 µM and 34 µM), a vehicle control (e.g., DMSO), and a positive control inhibitor of HIF-1α stabilization (e.g., 2 µM myxothiazol) in the pre-equilibrated medium.

-

Treatment: Pre-treat the cells with the compound-containing medium for 1 hour.

-

Hypoxic Challenge: Transfer the plates to the hypoxic incubator (1% O2) for 3.5 hours.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting: Perform SDS-PAGE and Western blotting using a primary antibody specific for HIF-1α. Use a loading control (e.g., β-actin) to normalize the results.

-

Analysis: Quantify the band intensities to determine the relative levels of HIF-1α accumulation in each treatment group.

In Vitro Assay for Cellular ROS Production

This protocol is based on experiments with INS1 insulinoma cells and can be adapted for other cell types[1].

-

Cell Culture: Seed INS1 cells in a multi-well imaging plate.

-

Staining: Stain the cells with 8.1 µM Hoechst 33342 (for nuclear staining) and 5 µM carboxy-H2DCFDA-AM (a ROS indicator) for 30 minutes.

-

Washing: Gently wash the cells three times with an appropriate buffer.

-

Treatment: Incubate the cells for 6 hours with 1 µg/mL tunicamycin (to induce ER stress and ROS production) and varying concentrations of this compound (e.g., 0, 3, 10, 30 µM). Include a vehicle control (e.g., 0.5% v/v DMSO).

-

Imaging: Acquire images using a high-content imaging system or fluorescence microscope with standard DAPI and FITC filter sets.

-

Analysis: Quantify the mean fluorescence intensity of the carboxy-H2DCFDA-AM signal per cell to determine the relative levels of cellular ROS.

In Vivo Studies

For in vivo experiments, S3QELs have been administered to mice in their diet to investigate chronic effects[4].

-

Compound Formulation: this compound can be incorporated into the animal chow at a specified concentration. The stability of the compound in the food matrix should be confirmed.

-

Animal Model: Select an appropriate animal model for the disease or physiological process under investigation.

-

Dosing and Administration: Provide the this compound-containing diet or a control diet to the animals for the duration of the study. Monitor food consumption to estimate the daily dose of the compound.

Applications in Drug Development

The selective nature of this compound makes it and similar molecules promising candidates for therapeutic development in diseases where mitochondrial ROS play a pathogenic role. These include, but are not limited to:

-

Neurodegenerative Diseases: By mitigating oxidative stress and neuroinflammation, S3QELs could offer a therapeutic strategy for conditions like Alzheimer's and Parkinson's disease.

-

Metabolic Disorders: this compound has been shown to improve the survival and function of pancreatic β-cells, suggesting potential applications in diabetes[1][2].

-

Ischemia-Reperfusion Injury: By reducing the burst of ROS upon reoxygenation, S3QELs could limit tissue damage in conditions such as stroke and myocardial infarction.

-

Inflammatory Diseases: S3QELs have been shown to protect against diet-induced intestinal barrier dysfunction, indicating their potential in treating inflammatory bowel disease and other inflammatory conditions[4].

Conclusion

This compound is a highly specific and valuable research tool for dissecting the intricate roles of mitochondrial complex III-derived ROS in cellular signaling. Its ability to uncouple ROS production from overall mitochondrial function provides a unique advantage for studying a wide range of biological processes and disease states. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the potential of this compound in their investigations.

References

- 1. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | p62-Keap1-NRF2-ARE Pathway: A Contentious Player for Selective Targeting of Autophagy, Oxidative Stress and Mitochondrial Dysfunction in Prion Diseases [frontiersin.org]

- 9. p62-Keap1-NRF2-ARE Pathway: A Contentious Player for Selective Targeting of Autophagy, Oxidative Stress and Mitochondrial Dysfunction in Prion Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interplay among Oxidative Stress, Autophagy, and the Endocannabinoid System in Neurodegenerative Diseases: Role of the Nrf2- p62/SQSTM1 Pathway and Nutraceutical Activation [mdpi.com]

- 11. p62-Keap1-NRF2-ARE Pathway: A Contentious Player for Selective Targeting of Autophagy, Oxidative Stress and Mitochondrial Dysfunction in Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Basis for S3QEL-2's Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical basis for the selectivity of S3QEL-2, a potent and selective suppressor of superoxide production from site IIIQo of the mitochondrial electron transport chain. Through a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations, this document serves as a comprehensive resource for researchers in the fields of mitochondrial biology, redox signaling, and drug discovery.

Core Mechanism of Action: Selective Suppression of Electron Leak

This compound's primary mechanism of action is the selective suppression of electron leakage from the outer ubiquinone-binding site (Qo) of mitochondrial complex III.[1] Unlike conventional complex III inhibitors, such as myxothiazol, this compound does not impede the normal flow of electrons through the electron transport chain or disrupt oxidative phosphorylation.[1] This remarkable selectivity allows for the targeted reduction of reactive oxygen species (ROS) originating from site IIIQo, without inducing broader bioenergetic dysfunction. This makes this compound an invaluable tool for dissecting the specific roles of complex III-derived ROS in cellular signaling and pathophysiology.

Quantitative Selectivity Profile of this compound

The selectivity of this compound is underscored by its potent inhibition of superoxide production at site IIIQo, with minimal to no effect on other mitochondrial ROS production sites or overall mitochondrial respiration at effective concentrations.

Table 1: Inhibitory Potency of this compound on Mitochondrial Superoxide Production

| Target Site | Assay Condition | IC50 (µM) | Reference |

| Site IIIQo | Succinate + Antimycin A | 1.7 | [1] |

Table 2: Selectivity of this compound Against Other Mitochondrial ROS Production Sites

| Site | Assay Condition | This compound Concentration | % Inhibition | Reference |

| Site IQ | Reverse electron transport | 10x IC50 (17 µM) | Not significant | Implied from[1] |

| Site IIF | Succinate + Malonate | 10x IC50 (17 µM) | Not significant | Implied from[1] |

| Site IF + DH | Glutamate + Malate | 10x IC50 (17 µM) | Not significant | Implied from[1] |

Table 3: Effect of this compound on Mitochondrial Respiration

| Respiration State | Substrate | This compound Concentration | Effect | Reference |

| Basal Respiration (State 2) | Pyruvate + Glutamine | 20x IC50 (34 µM) | No effect | [1] |

| Uncoupled Respiration | Pyruvate + Glutamine | 20x IC50 (34 µM) | No effect | [1] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity.

Measurement of H₂O₂ Production from Isolated Mitochondria (Amplex UltraRed Assay)

This assay is fundamental to determining the potency and selectivity of this compound in suppressing superoxide/H₂O₂ production from specific mitochondrial sites.

-

Principle: Horseradish peroxidase (HRP) catalyzes the oxidation of the non-fluorescent Amplex UltraRed to the highly fluorescent resorufin in the presence of H₂O₂. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.

-

Reagents:

-

Isolated mitochondria (e.g., from rat skeletal muscle)

-

Assay Buffer (KHEB): 120 mM KCl, 5 mM HEPES, 5 mM KH₂PO₄, 2.5 mM MgCl₂, 1 mM EGTA, 0.3% (w/v) BSA, pH 7.0

-

Amplex UltraRed stock solution (10 mM in DMSO)

-

Horseradish peroxidase (HRP) stock solution (1000 units/mL in H₂O)

-

Superoxide dismutase (SOD) stock solution (5000 units/mL in H₂O)

-

Substrates and inhibitors (e.g., succinate, antimycin A, rotenone, glutamate, malate)

-

This compound stock solution (in DMSO)

-

-

Procedure:

-

In a microplate well, combine isolated mitochondria, Amplex UltraRed (final concentration 50 µM), HRP (final concentration 5 units/mL), and SOD (final concentration 25 units/mL) in the assay buffer.

-

To measure H₂O₂ production from Site IIIQo , add succinate as the substrate and antimycin A to inhibit electron flow downstream of the Qo site, causing electrons to leak and form superoxide.

-

To assess selectivity against Site IQ , induce reverse electron transport by providing succinate as a substrate in the absence of ADP. Rotenone is used as a positive control inhibitor for this site.

-

To assess selectivity against Site IIF , use succinate as a substrate in the presence of malonate to inhibit succinate dehydrogenase.

-

To assess selectivity against Site IF and matrix dehydrogenases (DH), use glutamate and malate as substrates.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

-

Measure the fluorescence kinetics (λex = 540 nm, λem = 590 nm) at 37°C using a microplate reader.

-

Calculate the rate of H₂O₂ production from the linear phase of the fluorescence curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Measurement of Mitochondrial Respiration (Seahorse XF Assay)

This assay evaluates the impact of this compound on oxidative phosphorylation.

-

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of isolated mitochondria or cells in real-time, providing insights into different states of mitochondrial respiration.

-

Reagents:

-

Isolated mitochondria or cells (e.g., HEK-293)

-

Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate and glutamine)

-

This compound stock solution (in DMSO)

-

Mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and a mixture of rotenone and antimycin A (complex I and III inhibitors).

-

-

Procedure:

-

Seed isolated mitochondria or cells onto a Seahorse XF microplate.

-

Incubate the plate in a CO₂-free incubator to allow temperature and pH equilibration.

-

Pre-load the injection ports of the sensor cartridge with this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.

-

Place the microplate in the Seahorse XF Analyzer and initiate the assay protocol.

-

Measure the basal OCR.

-

Inject this compound and measure the OCR to determine its effect on basal respiration.

-

Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

-

Analyze the OCR data to assess the impact of this compound on different parameters of mitochondrial respiration.

-

Signaling Pathways and Logical Relationships

The selective action of this compound allows for the elucidation of specific signaling pathways regulated by mitochondrial complex III-derived ROS.

Caption: this compound selectively prevents electron leak at site IIIQo of Complex III.

Caption: Experimental workflow to assess this compound's potency and selectivity.

Caption: this compound inhibits HIF-1α stabilization by reducing Complex III ROS.

References

Unlocking the Therapeutic Promise of S3QEL-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S3QEL-2 is an investigational small molecule that has garnered significant interest within the scientific community for its unique mechanism of action and potential therapeutic applications across a range of diseases. This document provides a comprehensive technical overview of this compound, summarizing key preclinical findings, outlining experimental methodologies, and visualizing its role in cellular signaling pathways.

This compound is a potent and selective suppressor of superoxide production from site IIIQo of mitochondrial complex III.[1] Its primary mode of action is the inhibition of electron leakage that leads to the formation of reactive oxygen species (ROS), without impairing the normal electron flow required for oxidative phosphorylation and energy production.[2][3][4] This targeted approach to mitigating oxidative stress, a key pathological driver in numerous diseases, positions this compound as a promising candidate for therapeutic intervention.

Core Mechanism of Action

This compound selectively targets the outer ubiquinone-binding site (site IIIQo) of mitochondrial complex III, which is a major source of cellular superoxide.[3] By suppressing electron leak at this specific site, this compound reduces the production of superoxide and its downstream product, hydrogen peroxide, thereby alleviating oxidative stress.[2][4] A critical feature of this compound is its ability to achieve this without inhibiting the normal function of the electron transport chain, a common drawback of other mitochondrial inhibitors.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/System | Condition | Reference |

| IC50 for site IIIQo superoxide production | 1.7 µM | Isolated muscle mitochondria | Antimycin-induced superoxide production | [1][2] |

| Effect on HIF-1α transcription | Significant reduction | HEK-293T cells | Hypoxia | [2] |

| Effect on caspase 3/7 activation | Protection | INS1 insulinoma cells | Tunicamycin-induced ER stress | [2] |

| Reduction of cellular ROS | Dose-dependent decrease | INS1 cells | Tunicamycin-induced ER stress | [2] |

| Effect on population doubling | Significant reduction (in combination) | Jurkat cells | With antimycin and MitoTEMPO | [4] |

Therapeutic Potential and Preclinical Findings

Neurodegenerative Diseases

A recent groundbreaking study has highlighted the potential of S3QEL compounds in the context of frontotemporal dementia.[5][6][7] Research indicates that excessive ROS production in astrocytes, a type of glial cell in the brain, contributes to neuronal damage.[6][7]

-

Key Findings:

-

In a mouse model of frontotemporal dementia, administration of an S3QEL compound led to reduced activation of astrocytes and lower levels of inflammatory gene expression.[5][6]

-

The treatment also decreased a specific modification of the tau protein, which is linked to the pathology of dementia.[5][6]

-

Notably, these therapeutic effects were observed even when the treatment was initiated after the onset of symptoms, and the compound was well-tolerated with no significant side effects.[5]

-

Intestinal Barrier Dysfunction

Overnutrition and diet-induced obesity can lead to increased intestinal permeability, a condition linked to metabolic diseases and premature aging. S3QELs have been investigated as a potential intervention to preserve the integrity of the intestinal barrier.[3][8]

-

Key Findings:

-

In Drosophila on a high-nutrient diet, S3QELs protected against increased intestinal permeability, a higher number of apoptotic enterocytes, and a shorter median lifespan.[3]

-

Similarly, in mice fed a high-fat diet, S3QELs protected against increased intestinal permeability.[8]

-

The protective effects of S3QELs in the intestine are potentially mediated by the modulation of Hypoxia-inducible factor 1-alpha (Hif-1α) signaling.[3]

-

Diabetes and Metabolic Disorders

Pancreatic β-cells, responsible for insulin production, are particularly vulnerable to oxidative stress.[8] this compound has shown promise in protecting these cells from damage.

-

Key Findings:

Oncology

The role of mitochondrial ROS in cancer is complex. One study explored the potential of this compound to impair the fitness of cancer cells when combined with other metabolic inhibitors.

-

Key Findings:

-

The combination of this compound with the mitochondrial complex I inhibitor piericidin resulted in a reduced rate of population doubling in Jurkat T-ALL cells compared to either drug alone.[4] This suggests that inhibiting superoxide production from complex III can enhance the anti-proliferative effects of complex I inhibition.[4]

-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, based on the available information.

Measurement of Mitochondrial Superoxide Production

-

Objective: To determine the inhibitory effect of this compound on superoxide production from mitochondrial complex III.

-

System: Isolated muscle mitochondria.

-

Methodology:

-

An Amplex UltraRed-based detection system is used to measure hydrogen peroxide (H2O2), a stable product of superoxide dismutation.[2]

-

Mitochondria are energized with a suitable substrate (e.g., succinate).

-

Antimycin A is added to induce robust superoxide production from site IIIQo.[2]

-

Varying concentrations of this compound are added to determine the dose-response relationship.

-

The fluorescence of Amplex UltraRed is measured to quantify H2O2 production.

-

The IC50 value is calculated from the dose-response curve.[2]

-

Hypoxia-Induced HIF-1α Accumulation Assay

-

Objective: To assess the effect of this compound on the stabilization of HIF-1α under hypoxic conditions.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells.[2]

-

Methodology:

-

HEK-293 cells are seeded in appropriate culture plates.

-

The cells are exposed to a hypoxic environment (e.g., 1% O2) for a specified duration (e.g., 3.5 hours).[2]

-

Cells are treated with this compound at various concentrations (e.g., 10x and 20x the IC50 for superoxide suppression), a vehicle control (DMSO), or a positive control (e.g., myxothiazol).[2]

-

Following the incubation period, cell lysates are prepared.

-

HIF-1α levels are quantified using standard techniques such as Western blotting or an ELISA-based assay.[2]

-

Cell Viability and Apoptosis Assays

-

Objective: To evaluate the protective effect of this compound against stress-induced cell death.

-

Cell Line: INS1 insulinoma cells or primary pancreatic islets.[2]

-

Methodology:

-

Cells are treated with an inducer of endoplasmic reticulum stress, such as tunicamycin.[2]

-

Concurrently, cells are treated with this compound at various concentrations or a vehicle control.

-

Caspase 3/7 activation, a marker of apoptosis, is measured using a commercially available luminescent or fluorescent assay.[2]

-

Cell viability can be assessed by flow cytometry after staining with appropriate viability dyes.[2]

-

In Vivo Intestinal Permeability Assay

-

Objective: To determine the effect of S3QELs on diet-induced intestinal barrier dysfunction in mice.

-

Animal Model: Male wildtype (C57Bl/6J) mice.[8]

-

Methodology:

-

Mice are fed a high-fat diet to induce intestinal permeability.

-

A cohort of mice also receives S3QEL compounds (e.g., S3QEL1.2 and S3QEL2.2) in their diet or via oral gavage.[8]

-

Intestinal permeability is assessed by orally administering fluorescein isothiocyanate (FITC)-dextran.

-

After a defined period, blood is collected, and the concentration of FITC-dextran in the plasma is measured fluorometrically. Higher levels of plasma FITC-dextran indicate increased intestinal permeability.[3]

-

Fecal albumin levels can also be measured as an additional marker of intestinal barrier dysfunction.[3]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways influenced by this compound.

Caption: Fig. 1: this compound selectively inhibits superoxide production at Complex III.

Caption: Fig. 2: this compound inhibits hypoxia-induced HIF-1α stabilization.

Caption: Fig. 3: this compound protects against ER stress-induced apoptosis.

Future Directions and Clinical Perspective

The preclinical data for this compound are compelling, suggesting a broad therapeutic potential. The recent findings in a model of frontotemporal dementia are particularly exciting and warrant further investigation.[5][6][7] As of the latest available information, there are no registered clinical trials specifically for this compound. The transition from promising preclinical results to clinical application will require extensive toxicology and safety pharmacology studies, as well as the development of a formulation suitable for human use.

Future research should continue to explore the efficacy of this compound in a wider range of disease models, further elucidate the downstream signaling consequences of selectively inhibiting site IIIQo superoxide production, and identify potential biomarkers to guide its clinical development. The targeted nature of this compound offers a potentially safer and more effective approach to modulating oxidative stress compared to general antioxidants, which have largely failed in clinical trials.[5] The continued development of this compound and similar compounds represents an innovative strategy in the pursuit of treatments for a variety of debilitating diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic determinants of cellular fitness dependent on mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. alzdiscovery.org [alzdiscovery.org]

Methodological & Application

Optimal Concentration of S3QEL-2 for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of S3QEL-2 for various in vitro studies. This compound is a potent and selective suppressor of superoxide production from site IIIQo of mitochondrial complex III, making it a valuable tool for investigating the role of mitochondrial reactive oxygen species (ROS) in cellular signaling and pathology.

Mechanism of Action

This compound selectively inhibits the generation of superoxide at the outer quinone-binding site (Qo) of mitochondrial complex III.[1] This action is highly specific, as this compound does not inhibit the normal electron flux through the electron transport chain or affect oxidative phosphorylation.[1] By reducing superoxide production from this specific site, this compound allows for the targeted investigation of downstream signaling events, such as the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and c-Jun N-terminal kinase (JNK)-mediated cell stress.[1][2]

Summary of Quantitative Data

The following table summarizes the effective concentrations of this compound used in various in vitro assays. The optimal concentration for a specific experiment will depend on the cell type, assay endpoint, and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

| Assay | Cell Line | Concentration Range | IC50 | Notes | Reference |

| Suppression of Site IIIQo Superoxide Production | Isolated Mitochondria | - | 1.7 µM | Potent and selective suppression. | [1][3] |

| HIF-1α Accumulation | HEK-293 | 17 µM - 34 µM (10x and 20x IC50) | - | Inhibition of hypoxia-induced HIF-1α stabilization. | [2] |

| HIF-1α Reporter Assay | HEK-293T | 33 µM | - | Significant reduction of HIF-1α transcriptional activity in hypoxia. | [2] |

| Caspase 3/7 Activation (Apoptosis) | INS-1 | 10 µM | - | Protection against tunicamycin-induced apoptosis. | [2] |

| Total Cellular ROS Measurement | INS-1 | 3 µM - 30 µM | - | Dose-dependent reduction of tunicamycin-induced ROS. | [2] |

| Islet Viability | Primary Rat Islets | 30 µM | - | Enhanced survival of pancreatic islets. | [2] |

| Cell Proliferation (Population Doubling) | Jurkat | 10 µM | - | Reduced population doubling in combination with other agents. | [4] |

| Hydrogen Peroxide Release | AML12 | 0.5 µM | - | Suppression of hydrogen peroxide release from cells. |

Experimental Protocols

Determination of Optimal this compound Concentration for Cell Viability

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear or opaque-walled tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO (for MTT assay) or Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.

-

Viability Assessment:

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Follow the manufacturer's instructions. Briefly, equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes. Measure the luminescence.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration of this compound against the percentage of cell viability to determine the optimal non-toxic concentration range.

Western Blot Analysis of HIF-1α Inhibition

This protocol describes the detection of HIF-1α protein levels by Western blot in cells treated with this compound under hypoxic conditions.

Materials:

-

HEK-293 cells (or other suitable cell line)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Hypoxia chamber or incubator (1% O2)

-

Cobalt chloride (CoCl2) or Desferrioxamine (DFO) as positive controls for HIF-1α induction

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-HIF-1α

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Seed HEK-293 cells and grow to 70-80% confluency. Pre-treat cells with this compound (e.g., 10 µM, 20 µM, 34 µM) for 1 hour.[2]

-

Hypoxic Induction: Transfer the cells to a hypoxia chamber (1% O2) for 4-6 hours. For positive controls, treat normoxic cells with CoCl2 (100 µM) or DFO (100 µM) for the same duration.

-

Cell Lysis: Immediately after hypoxic exposure, wash the cells with ice-cold PBS and lyse them in RIPA buffer. It is critical to work quickly to prevent HIF-1α degradation.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL reagent.

-

Image the blot using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of this compound Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic determinants of cellular fitness dependent on mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing S3QEL-2 in the Seahorse XF Mito Stress Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial reactive oxygen species (ROS) are increasingly recognized as critical signaling molecules in a variety of physiological and pathological processes. The ability to dissect the specific contributions of different ROS-producing sites within the electron transport chain (ETC) is crucial for understanding their roles. S3QEL-2 is a potent and selective suppressor of superoxide production from site IIIQo of mitochondrial complex III, with an IC50 of 1.7 µM.[1][2][3] Unlike classical ETC inhibitors, this compound does not impede normal electron flux or oxidative phosphorylation.[1][2][4][5] This unique property makes it an invaluable tool for investigating the specific consequences of complex III-derived ROS in cellular metabolism and signaling.

The Agilent Seahorse XF Cell Mito Stress Test is a standard assay for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[6] By combining the use of this compound with the Mito Stress Test, researchers can specifically probe the impact of suppressing complex III superoxide production on mitochondrial respiration and cellular bioenergetics. These application notes provide a detailed protocol for the use of this compound in conjunction with the Seahorse XF Cell Mito Stress Test.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test utilizes serial injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.[6][7] When this compound is incorporated into this assay, it allows for the assessment of these parameters in the context of suppressed superoxide generation from complex III. This approach can help elucidate the role of complex III-derived ROS in maintaining basal respiration, ATP production, and the cell's capacity to respond to metabolic stress. Since this compound is not expected to directly inhibit electron transport, any observed changes in OCR can be attributed to the downstream effects of modulating ROS signaling.

Signaling Pathway of Mitochondrial Complex III and this compound Action

Caption: this compound action on Complex III superoxide production.

Experimental Protocol

This protocol outlines the steps for incorporating this compound into a standard Agilent Seahorse XF Cell Mito Stress Test. It is crucial to optimize cell density and FCCP concentration for each cell type to ensure high-quality data.[7][8]

Materials and Reagents

-

This compound (powder or stock solution)

-

Agilent Seahorse XF Cell Mito Stress Test Kit

-

Agilent Seahorse XF Cell Culture Microplates

-

Agilent Seahorse XF Calibrant

-

Seahorse XF Base Medium (e.g., DMEM or RPMI) supplemented with glucose, pyruvate, and glutamine as required for your cell type

-

Cells of interest

-

Standard cell culture reagents

-

DMSO (for dissolving this compound)

Procedure

Day 1: Cell Seeding and Sensor Cartridge Hydration

-

Seed Cells: Plate cells in a Seahorse XF Cell Culture Microplate at a pre-optimized density. Ensure even cell distribution. Include wells for background correction (media only).

-

Hydrate Sensor Cartridge: Hydrate a Seahorse XF Sensor Cartridge overnight in a non-CO2 incubator at 37°C by adding Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top.

Day 2: Assay Execution

-

Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with appropriate concentrations of glucose, pyruvate, and glutamine. Adjust the pH to 7.4.

-

Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a concentrated stock solution.

-

Prepare Compound Plate:

-

This compound Injection: Prepare a working solution of this compound in the assay medium. The final concentration in the well should be optimized. A starting range of 1-10 µM is recommended, with some studies using up to 30 µM for cellular assays.

-

Mito Stress Test Compounds: Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the kit in the assay medium to the desired working concentrations. Remember that FCCP concentration needs to be optimized for your cell type.

-

Load Sensor Cartridge: Load the prepared solutions into the appropriate ports of the hydrated sensor cartridge. A common injection strategy is:

-

Port A: this compound (or vehicle control - DMSO in assay medium)

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone/Antimycin A

-

-

-

Cell Plate Preparation:

-

Remove the cell culture medium from the wells, leaving a small amount to avoid disturbing the cells.

-

Gently wash the cells with pre-warmed assay medium.

-

Add the final volume of pre-warmed assay medium to each well.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for at least 1 hour to allow for temperature and pH equilibration.

-

-

Run the Seahorse XF Assay:

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Once calibration is complete, replace the calibrant utility plate with the cell plate and start the assay.

-

The assay will proceed with baseline OCR measurements followed by the sequential injection of the compounds from the loaded ports.

-

Experimental Workflow

Caption: Workflow for this compound in a Seahorse Mito Stress Test.

Data Presentation and Interpretation

The quantitative data from the Seahorse XF Mito Stress Test with this compound can be summarized in the following table. The primary goal is to compare the mitochondrial parameters between the vehicle-treated and this compound-treated cells.

| Parameter | Vehicle Control | This compound Treated | Expected Outcome with this compound |